Ethyl 4-bromo-3-ethoxy-2-butenoate

Pharmaceutical Intermediate Organic Synthesis Quality Control

Ethyl 4-bromo-3-ethoxy-2-butenoate (CAS 1116-50-3) is a C4 bromo-enol ether ester with molecular formula C8H13BrO3 and molecular weight 237.09 g/mol. The compound features an electrophilic allylic bromide site conjugated with an electron-rich enol ether system, enabling its documented utility as a synthon for the construction of 1,4-benzoxazine and pyrrole-2-one heterocyclic frameworks.

Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
CAS No. 1116-50-3
Cat. No. B1143447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-3-ethoxy-2-butenoate
CAS1116-50-3
Molecular FormulaC8H13BrO3
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCCOC(=CC(=O)OCC)CBr
InChIInChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3
InChIKeyFYYMWILFRUUBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-3-Ethoxy-2-Butenoate (CAS 1116-50-3): A Strategic C4 Pharmaceutical Intermediate for Heterocyclic Scaffold Construction


Ethyl 4-bromo-3-ethoxy-2-butenoate (CAS 1116-50-3) is a C4 bromo-enol ether ester with molecular formula C8H13BrO3 and molecular weight 237.09 g/mol [1]. The compound features an electrophilic allylic bromide site conjugated with an electron-rich enol ether system, enabling its documented utility as a synthon for the construction of 1,4-benzoxazine and pyrrole-2-one heterocyclic frameworks [2]. Commercial availability spans technical grade (90%, stabilized with sodium carbonate) to higher purity specifications (≥95%, ≥98%), with refrigerated storage (2-8°C) required to mitigate moisture- and light-induced degradation .

1
Validated C4 bromo-enol ether reactivity Reported synthon for 1,4-benzoxazine and pyrrol-2-one heterocyclic scaffolds.
2
Stabilized technical grade for multistep synthesis Sodium carbonate additive suppresses enol ether hydrolysis; refrigerated storage required.
3
Stereochemical identity requires protocol confirmation Published syntheses cite the (2E)-isomer; verify CAS and isomer specification against the target reaction.
Not a direct substitute for non-brominated enol ethers or simple allylic bromides.

Ethyl 4-Bromo-3-Ethoxy-2-Butenoate (CAS 1116-50-3): Why Substitution with In-Class Analogs Introduces Specification Risk


Ethyl 4-bromo-3-ethoxy-2-butenoate cannot be interchanged with simpler allylic bromides (e.g., ethyl 4-bromocrotonate) or non-brominated enol ether esters without compromising synthetic outcomes. The compound's dual electrophilic character—derived from the conjugated α,β-unsaturated ester and the γ-bromo substituent—enables regiospecific nucleophilic displacement at C4 while preserving the enol ether functionality required for subsequent heterocyclization [1]. Substitution with analogs lacking the 3-ethoxy group eliminates the electron-donating enol ether effect, altering both reaction kinetics and regioselectivity; substitution with non-stabilized batches introduces degradation artifacts (hydrolysis products, bromide elimination byproducts) that reduce effective reactive equivalents and may generate irreproducible impurity profiles . Specification variability across suppliers—in purity grade, stabilization protocol, and stereochemical composition—further necessitates evidence-based selection.

Simple allylic bromides (e.g., ethyl 4-bromocrotonate)
Lack the 3-ethoxy enol ether system; regioselectivity and cyclization pathways may shift unpredictably.
Non-brominated enol ethers (e.g., ethyl 3-ethoxy-2-butenoate)
Absent the C4 electrophilic bromine, preventing the SN2 displacement required for benzoxazine or pyrrolone assembly.
Unstabilized or ambient-stored batches
Hydrolysis and bromide elimination byproducts can alter effective reactive equivalents and compromise impurity profiles.
Incorrect stereoisomer (Z vs. E)
The (2E)-isomer is explicitly used in published heterocyclizations; the Z-isomer may lead to divergent stereochemical outcomes.

Ethyl 4-Bromo-3-Ethoxy-2-Butenoate (CAS 1116-50-3): Quantitative Differentiation Evidence for Scientific Procurement


Purity Grade Tiers: Quantified Specification Differential Across Commercial Sources

Ethyl 4-bromo-3-ethoxy-2-butenoate is commercially available across three distinct purity specification tiers, each conferring different suitability profiles for research vs. GMP-adjacent applications. Technical grade (90%, stabilized with sodium carbonate) from Thermo Scientific/Alfa Aesar provides cost-effective bulk supply for exploratory synthesis; 95% minimum purity grade from AKSci offers intermediate specification; MolCore's NLT 98% specification provides the highest documented purity for applications requiring stringent impurity control. The 8-percentage-point differential between technical and high-purity grades translates directly to reduced chromatographic purification burden and improved mass balance accountability in multistep sequences.

Purity tiers
Supplier spec
90% (tech., stabilized) to ≥98% (NLT)
Specification tier guides purification burden
8-point spread across commercial sources; higher purity supports late-stage analog generation.
Pharmaceutical Intermediate Organic Synthesis Quality Control

Stabilization Protocol: Sodium Carbonate Additive Confers Quantified Shelf-Life and Reactivity Advantage

Technical grade Ethyl 4-bromo-3-ethoxy-2-butenoate is supplied with sodium carbonate stabilizer explicitly to counteract acid-catalyzed hydrolysis of the enol ether moiety and suppress bromide elimination pathways . Non-stabilized grades are not commercially prevalent, underscoring the compound's intrinsic instability under ambient storage. Refrigerated storage (2-8°C) under inert atmosphere is mandated to prevent hydrolysis and darkening . The presence of stabilizer enables extended refrigerated shelf life without reactive equivalent loss, whereas unstabilized or improperly stored material introduces unquantified degradation products that invalidate stoichiometric calculations.

Stabilization
Class-level
Sodium carbonate additive; 2–8°C storage
Stabilization mitigates reactive equivalent loss
Data to verify; unstabilized material may require pre-use purification.
Pharmaceutical Intermediate Storage Stability Reagent Quality

Stereochemical Specification: E-Isomer Differentiation from Z-Isomer Analogs

Ethyl 4-bromo-3-ethoxy-2-butenoate exists as E- and Z-stereoisomers with distinct CAS registry numbers. The E-isomer (ethyl (E)-4-bromo-3-ethoxybut-2-enoate) carries CAS 35471-23-9 [1], whereas CAS 1116-50-3 is designated as ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate per IUPAC nomenclature [2]. The (2E)-isomer is explicitly cited as the synthon for 1,4-benzoxazine and pyrrole-2-one construction [3]. Procurement of the incorrect stereoisomer may yield divergent regio- and stereochemical outcomes in cyclization reactions due to altered transition-state geometry.

Stereochemistry
Head-to-head
CAS 1116-50-3 (Z-isomer per PubChem) vs. CAS 35471-23-9 (E-isomer)
E-isomer validated for benzoxazine/pyrrolone synthesis
Confirm isomer specification against protocol; distinct CAS numbers prevent casual interchange.
Stereoselective Synthesis Isomer Purity Pharmaceutical Intermediate

Heterocyclic Synthon Utility: Validated vs. Hypothetical Reactivity Differential

Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been experimentally validated as a synthon for the construction of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates, 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones [1]. This demonstrated utility contrasts with non-brominated enol ether esters (e.g., ethyl 3-ethoxy-2-butenoate), which lack the electrophilic C4 bromine required for nucleophilic displacement and cannot access the same heterocyclic scaffolds without additional functionalization steps.

Synthon utility
Class-level
(2E)-bromo enol ether: validated; non-brominated analog: no C4 displacement
Documented reactivity reduces method development risk
Non-brominated esters require additional functionalization to access same scaffolds.
Heterocyclic Chemistry 1,4-Benzoxazine Pyrrole-2-one

Regulatory and Hazard Classification: Quantified UN/DG Specification for Logistics Planning

Ethyl 4-bromo-3-ethoxy-2-butenoate is classified as UN3265 (Corrosive liquid, acidic, organic, n.o.s.), Hazard Class 8, Packing Group II . GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage) . These specifications mandate DG-compliant shipping, specialized storage, and PPE protocols absent for non-corrosive ester intermediates such as ethyl 4-bromocrotonate (UN classification may differ). Procurement planning must account for hazmat shipping surcharges, carrier restrictions, and receiving-facility compliance documentation.

Hazard class
Cross-study
UN3265, Class 8, PG II (H314, H318)
Corrosive classification impacts shipping and storage protocols
Hazmat surcharges and PPE requirements differ from non-corrosive bromoesters.
Hazard Classification Chemical Logistics Safety Compliance

Physical Property Differentials: Boiling Point and Refractive Index as Quality Indicators

Ethyl 4-bromo-3-ethoxy-2-butenoate exhibits boiling point of 88-90°C at 1 mmHg and refractive index of 1.4960 [1]. These values serve as incoming quality control benchmarks to verify identity and purity prior to use. Distillation under reduced pressure (1 mmHg) is the documented purification method, with the narrow 2°C boiling range indicative of acceptable isomeric purity. Significant deviation in refractive index signals the presence of hydrolysis products (enol ether cleavage) or bromide elimination byproducts from improper storage.

QC benchmarks
Supporting evidence
BP 88–90°C/1 mmHg
RI 1.4960
Rapid incoming identity and purity verification
Deviation >0.002 in RI or broadened BP suggests hydrolysis or elimination.
Quality Control Analytical Chemistry Reagent Specification

Ethyl 4-Bromo-3-Ethoxy-2-Butenoate (CAS 1116-50-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Construction of 1,4-Benzoxazine and Pyrrolone Pharmacophores

Ethyl 4-bromo-3-ethoxy-2-butenoate is the validated C4 synthon for ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates and 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones [1]. Procure technical grade (90%, stabilized) for initial exploratory synthesis; upgrade to ≥95% or NLT 98% purity for late-stage analog generation requiring reduced purification burden. Verify stereochemical specification: the (2E)-isomer is the documented synthon in the Jordan Journal of Chemistry protocol [1].

Process Chemistry: Multistep Pharmaceutical Intermediate Manufacturing

As a pharmaceutical intermediate [1], ethyl 4-bromo-3-ethoxy-2-butenoate requires specification-locked procurement to ensure batch-to-batch reproducibility in regulated environments. The sodium carbonate-stabilized technical grade [1] provides cost-effective bulk supply with documented shelf-life parameters. Hazard Class 8/UN3265 classification necessitates DG-compliant logistics planning and PPE protocols (S26, S36/37/39) .

Academic Research: Method Development for Heterocyclic Library Synthesis

For academic laboratories developing novel heterocyclic scaffolds, ethyl 4-bromo-3-ethoxy-2-butenoate offers a bifunctional electrophilic template enabling sequential C4 nucleophilic substitution followed by cyclocondensation [1]. The 95% minimum purity grade balances cost with adequate purity for method development. Store refrigerated (2-8°C) under argon to prevent enol ether hydrolysis .

Analytical Quality Control: Incoming Material Verification

Use boiling point (88-90°C/1 mmHg) and refractive index (1.4960) as rapid identity confirmation metrics prior to committing material to sensitive reactions [1]. Deviation >0.002 in refractive index or broadened boiling range signals degradation warranting purification (vacuum distillation at 1 mmHg) or batch rejection.

Application
Selection Property
Validation Focus
Medicinal chemistry: 1,4-benzoxazine / pyrrolone synthesis
Purity tier (≥95% or NLT 98% for late-stage analogs)
Stereochemical identity (E-isomer as documented); stabilized grade
Process chemistry: multistep intermediate manufacturing
Stabilized technical grade (90%) with specification lock
DG-compliant logistics (Class 8); batch-to-batch reactive equivalent consistency
Academic research: heterocyclic library development
95% minimum purity; refrigerated storage under inert atmosphere
Bifunctional electrophilic template for sequential substitution/cyclocondensation
Analytical QC: incoming material verification
Physical benchmarks (BP, RI)
Deviation monitoring to detect hydrolysis or elimination prior to use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-bromo-3-ethoxy-2-butenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.